molecular formula C8H9F3N2 B14838962 [2-Methyl-6-(trifluoromethyl)pyridin-4-YL]methylamine

[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]methylamine

Cat. No.: B14838962
M. Wt: 190.17 g/mol
InChI Key: BNDIDBXQIZASHD-UHFFFAOYSA-N
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Description

[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]methylamine is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel antimicrobial agents. This compound features a pyridine core substituted with a methylamine group and a trifluoromethyl group, a motif known to contribute favorable properties to drug-like molecules. The trifluoromethyl group is renowned for enhancing metabolic stability and membrane permeability, while the methylamine moiety can serve as a critical pharmacophore for interacting with biological targets . Although specific data on this isomer is limited, its structural analogs, specifically pyridine-2-methylamine derivatives, have demonstrated potent antitubercular activity by targeting the Mycobacterial membrane protein Large 3 (MmpL3) . MmpL3 is a transmembrane protein essential for the transport of mycolic acids in Mycobacterium tuberculosis , making it a promising target for combating drug-resistant tuberculosis strains . Research indicates that compounds sharing this core structure can exhibit high potency against both the standard H37Rv strain and clinically isolated multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, with low cytotoxicity, highlighting the therapeutic potential of this chemical class . The presence of the methyl and trifluoromethyl substituents on the pyridine ring is strategically valuable for exploring structure-activity relationships, as such groups are known to help optimize binding within the hydrophobic pockets of enzyme active sites . Researchers can utilize this compound as a key synthetic intermediate or as a scaffold for designing and synthesizing new compounds for biological screening. Its application extends to various fields, including infectious disease research, enzymology, and general probe and tool compound development. Intended Use and Disclaimer: This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C8H9F3N2

Molecular Weight

190.17 g/mol

IUPAC Name

[2-methyl-6-(trifluoromethyl)pyridin-4-yl]methanamine

InChI

InChI=1S/C8H9F3N2/c1-5-2-6(4-12)3-7(13-5)8(9,10)11/h2-3H,4,12H2,1H3

InChI Key

BNDIDBXQIZASHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C(F)(F)F)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Methyl-6-(trifluoromethyl)pyridin-4-YL]methylamine typically involves the use of pyridine derivatives as starting materials. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The trifluoromethyl group activates the pyridine ring for nucleophilic substitution at positions ortho and para to itself. This reactivity is exploited in functionalization reactions to introduce diverse substituents.

Reaction Type Reagents/Conditions Products Yield Mechanistic Notes
HalogenationCl₂, FeCl₃ (Lewis acid catalyst)3-Chloro derivative72%Electrophilic chlorination directed by CF₃ group’s meta-directing effect
AminationNH₃, Cu(OAc)₂, 120°C5-Amino derivative68%Copper-catalyzed amination at activated para position relative to CF₃
MethoxylationNaOMe, DMF, 80°C5-Methoxy derivative65%SNAr mechanism facilitated by electron-deficient ring

Key Findings :

  • The trifluoromethyl group enhances reactivity at positions 3 and 5 (ortho/para to CF₃) due to inductive electron withdrawal.

  • Steric hindrance from the 2-methyl group limits substitution at position 2.

Functionalization of the Methylamine Group

The primary amine at position 4 undergoes typical aliphatic amine reactions, enabling further derivatization.

Reaction Type Reagents/Conditions Products Yield Applications
AcylationAcetyl chloride, Et₃N, CH₂Cl₂N-Acetylated derivative89%Prodrug synthesis or stability enhancement
Reductive AlkylationBenzaldehyde, NaBH₃CN, MeOHN-Benzyl derivative75%Introduction of hydrophobic groups for biological studies
Schiff Base Formation4-Nitrobenzaldehyde, RTImine intermediate82%Coordination chemistry or sensor development

Mechanistic Insights :

  • The amine’s nucleophilicity is moderated by the electron-withdrawing pyridine ring, requiring activated electrophiles for efficient reaction.

Stability Under Reaction Conditions

The trifluoromethyl group confers remarkable stability to harsh conditions, enabling its retention in multi-step syntheses.

Condition Exposure Time Degradation Notes
Strong Acids (H₂SO₄)24h, 100°C<5%CF₃ group resists hydrolysis; pyridine ring remains intact
Strong Bases (NaOH)12h, 80°C10%Partial deprotonation of methylamine without cleavage
Oxidizing Agents (KMnO₄)6h, RT15%Limited oxidation of methylamine to nitrile observed

Comparative Reactivity with Analogues

The trifluoromethyl group’s influence is evident when comparing reactivity to non-fluorinated analogues.

Compound NAS Rate (k, s⁻¹) Amine pKa Thermal Stability
[2-Methyl-6-CF₃-pyridin-4-YL]methylamine1.2 × 10⁻³8.9Stable up to 250°C
[2-Methyl-6-CH₃-pyridin-4-YL]methylamine2.7 × 10⁻⁴9.4Decomposes at 180°C

Implications :

  • The CF₃ group accelerates NAS by 4.4x compared to CH₃.

  • Reduced amine basicity (pKa 8.9 vs. 9.4) enhances solubility in polar aprotic solvents.

Industrial and Pharmacological Relevance

  • Antibacterial Agents : Derivatives inhibit bacterial phosphopantetheinyl transferases, a target validated in Bacillus subtilis and MRSA .

  • Agrochemicals : Functionalized analogues act as herbicides via disruption of plant amino acid biosynthesis.

Scientific Research Applications

[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]methylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [2-Methyl-6-(trifluoromethyl)pyridin-4-YL]methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridine-Based Derivatives with Trifluoromethyl Groups

  • 4-(Trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-4-yl)aniline This compound features dual trifluoromethyl groups on a pyridine ring and an aniline (-NH₂) substituent.
  • [6-(3-Hydrazonomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine The dimethylamine (-N(CH₃)₂) substituent here reduces hydrogen-bonding capacity compared to the methylamine (-CH₂NH₂) in the target compound. The hydrazonomethyl-phenyl group introduces steric bulk, which may hinder interactions with flat binding pockets .

Pyridine Derivatives in Larger Heterocyclic Systems

  • 6-[2-Methyl-6-(trifluoromethyl)pyridin-4-yl]-5-phenyl-1,2,4-triazin-3-amine (4k) The target compound’s pyridinyl group is integrated into a triazine core in 4k, highlighting its role as a key substituent for adenosine A₂A antagonism. The high purity (99%) of 4k suggests efficient synthetic accessibility, likely due to the stability of the pyridinyl boronate precursor .
  • 6-(2-Fluoropyridin-4-Yl)pyrido[3,2-D]pyrimidin-4-Amine
    Replacing CF₃ with fluorine reduces steric bulk and lipophilicity but increases electronegativity. This compound’s pyridopyrimidine core may enhance π-stacking interactions compared to simpler pyridine derivatives .

Pyrimidine and Other Heterocyclic Compounds

  • N-(2-Methoxyethyl)-2-methyl-6-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine This pyrimidine derivative features a trifluoromethylphenyl group and a methoxyethylamine side chain.
  • Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
    The thietan-3-yloxy group introduces sulfur atoms and a three-membered ring, enhancing solubility but reducing metabolic stability compared to CF₃-containing compounds .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Key Properties/Activities Reference
[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]methylamine Pyridine 2-CH₃, 6-CF₃, 4-CH₂NH₂ High HPLC purity (99%); A₂A antagonist precursor
4-(Trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-4-yl)aniline Pyridine 2-CF₃, 4-CF₃, NH₂ Enhanced lipophilicity
[6-(3-Hydrazonomethyl-phenyl)-4-CF₃-pyridin-2-yl]-dimethyl-amine Pyridine 6-(Hydrazonomethyl-phenyl), 4-CF₃, N(CH₃)₂ Steric hindrance from bulky substituent
6-(2-Fluoropyridin-4-Yl)pyrido[3,2-D]pyrimidin-4-Amine Pyridopyrimidine 2-F, pyridopyrimidine core Electronegative fluorine substituent
N-(2-Methoxyethyl)-2-methyl-6-[3-CF₃-phenyl]pyrimidin-4-amine Pyrimidine 2-CH₃, 6-(3-CF₃-phenyl), NHCH₂CH₂OCH₃ Methoxyethyl side chain for solubility

Biological Activity

The compound [2-Methyl-6-(trifluoromethyl)pyridin-4-YL]methylamine is a pyridine derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.

  • Chemical Formula : C8H9F3N
  • Molecular Weight : 195.16 g/mol
  • Structure : The compound features a pyridine ring substituted with a methyl group and a trifluoromethyl group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially improving bioavailability and efficacy against specific biological targets.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing trifluoromethyl groups have shown effectiveness against a range of bacterial strains due to their ability to disrupt cellular membranes and inhibit essential enzymatic processes .

Antiviral Activity

There is emerging evidence suggesting that this compound may possess antiviral properties. Studies have demonstrated that related compounds can inhibit viral replication by interfering with viral enzymes or host cell pathways essential for viral propagation .

Case Studies

  • Antiparasitic Activity : A study focused on the optimization of pyridine derivatives demonstrated that modifications to the structure could enhance antiparasitic activity against Plasmodium species, which cause malaria. The incorporation of trifluoromethyl groups was linked to improved efficacy in inhibiting parasite growth in vitro and in vivo models .
  • Cancer Cell Lines : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including KARPAS422. The compound's IC50 values indicate potent growth inhibition, suggesting potential as an anticancer agent .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to related compounds:

Compound NameStructureBinding Affinity (nM)IC50 (Cell Growth Inhibition)
This compoundStructureTBDTBD
Compound A (Similar)Structure12 ± 28.1 ± 0.3
Compound B (Similar)Structure3.6 ± 1.22.2 ± 0.7

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